REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:16][CH2:17][CH3:18])[C:5]1[N:10]=[C:9]([C:11]([O:13]C)=[O:12])[CH:8]=[C:7]([CH3:15])[N:6]=1)[CH2:2][CH3:3].C1COCC1.O.[OH-].[Li+]>CO.O>[CH2:16]([N:4]([CH2:1][CH2:2][CH3:3])[C:5]1[N:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[C:7]([CH3:15])[N:6]=1)[CH2:17][CH3:18] |f:2.3.4|
|
Name
|
methyl 2-(dipropylamino)-6-methylpyrimidine-4-carboxylate
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(C1=NC(=CC(=N1)C(=O)OC)C)CCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.113 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
MeOH and THF were removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1=NC(=CC(=N1)C(=O)O)C)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.351 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |